N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole core, a pyrazole ring, and a pyridine moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response, converting arachidonic acid into prostaglandins .
Mode of Action
The compound interacts with its targets by inhibiting the activity of the COX enzymes . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .
Result of Action
The primary result of the compound’s action is a reduction in inflammation. By inhibiting the COX enzymes, the compound decreases the production of prostaglandins, which are key mediators of inflammation . This can lead to a decrease in symptoms such as pain, swelling, and redness associated with inflammatory conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide are not fully understood. Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules. For instance, some benzothiazole derivatives have shown inhibitory activity against the enzyme DprE1, which is involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit anti-inflammatory activity, potentially influencing cell signaling pathways and gene expression .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit the enzyme DprE1, potentially affecting the cell wall biosynthesis of Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and chlorine to form 7-chloro-4-methoxybenzo[d]thiazole.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone.
Coupling reactions: The benzo[d]thiazole core and the pyrazole ring are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.
Introduction of the pyridine moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
- N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide
- N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c1-3-25-10-8-15(24-25)19(27)26(12-13-5-4-9-22-11-13)20-23-17-16(28-2)7-6-14(21)18(17)29-20/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSNPMLJCQROEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.